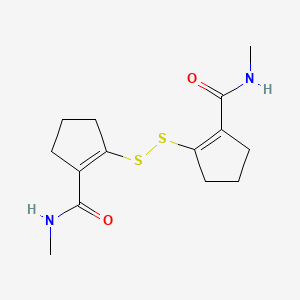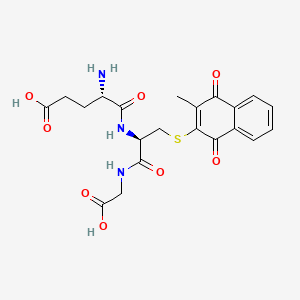
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex organic compound with significant biochemical and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Naphthalenyl Group: This step involves the synthesis of the 1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl moiety through a series of condensation and cyclization reactions.
Attachment of the Gamma-Glutamyl Group: The gamma-glutamyl group is introduced via peptide coupling reactions, often using reagents like carbodiimides to facilitate the formation of peptide bonds.
Incorporation of the Cysteinyl Group: The cysteinyl group is added through thiol-ene reactions or other sulfur-based coupling methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides and proteins.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, particularly involving the cysteinyl group.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at various functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can facilitate oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) and other reducing agents are commonly used for reduction reactions.
Nucleophiles: Amines, thiols, and other nucleophiles can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked dimers, while substitution reactions can yield a variety of modified peptides.
Scientific Research Applications
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is employed in studies of protein structure and function, particularly in understanding the role of specific amino acid residues.
Medicine: Research into its potential therapeutic applications includes investigations into its antioxidant properties and its role in cellular signaling pathways.
Industry: The compound is used in the development of novel pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)-: is similar to other peptide derivatives, such as glutathione and other gamma-glutamyl peptides.
Uniqueness
Structural Complexity: The presence of the naphthalenyl group and the specific arrangement of amino acid residues make this compound unique.
Functional Properties:
Properties
CAS No. |
29446-72-8 |
|---|---|
Molecular Formula |
C21H23N3O8S |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H23N3O8S/c1-10-17(29)11-4-2-3-5-12(11)18(30)19(10)33-9-14(21(32)23-8-16(27)28)24-20(31)13(22)6-7-15(25)26/h2-5,13-14H,6-9,22H2,1H3,(H,23,32)(H,24,31)(H,25,26)(H,27,28)/t13-,14-/m0/s1 |
InChI Key |
JZXPDHDNKHOLJH-KBPBESRZSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


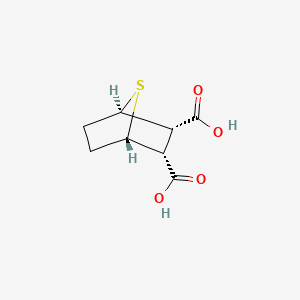

![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)
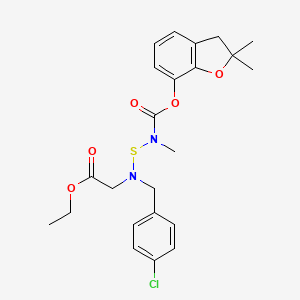
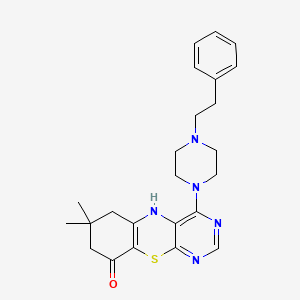

![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)

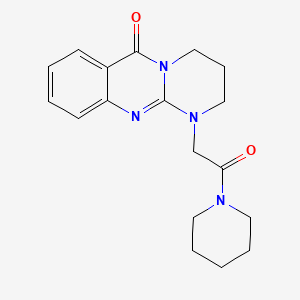

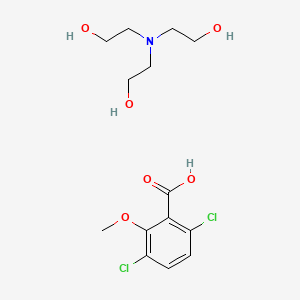
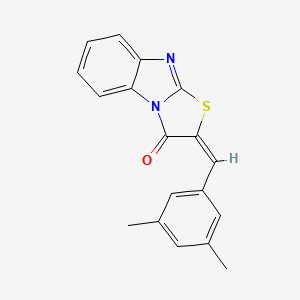
![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)
